3-(2,2-Difluoroethyl)morpholine 3-(2,2-Difluoroethyl)morpholine
Brand Name: Vulcanchem
CAS No.: 1803607-74-0
VCID: VC2896441
InChI: InChI=1S/C6H11F2NO/c7-6(8)3-5-4-10-2-1-9-5/h5-6,9H,1-4H2
SMILES: C1COCC(N1)CC(F)F
Molecular Formula: C6H11F2NO
Molecular Weight: 151.15 g/mol

3-(2,2-Difluoroethyl)morpholine

CAS No.: 1803607-74-0

Cat. No.: VC2896441

Molecular Formula: C6H11F2NO

Molecular Weight: 151.15 g/mol

* For research use only. Not for human or veterinary use.

3-(2,2-Difluoroethyl)morpholine - 1803607-74-0

Specification

CAS No. 1803607-74-0
Molecular Formula C6H11F2NO
Molecular Weight 151.15 g/mol
IUPAC Name 3-(2,2-difluoroethyl)morpholine
Standard InChI InChI=1S/C6H11F2NO/c7-6(8)3-5-4-10-2-1-9-5/h5-6,9H,1-4H2
Standard InChI Key SLBJBODOVHXGPG-UHFFFAOYSA-N
SMILES C1COCC(N1)CC(F)F
Canonical SMILES C1COCC(N1)CC(F)F

Introduction

Chemical Structure and Properties

Structural Characteristics

The C-F bonds in the difluoroethyl group are highly polarized due to fluorine's electronegativity, which affects the electron distribution throughout the molecule. This polarization contributes to the enhanced hydrogen bond donor capability of the terminal hydrogen in the -CF₂H group, making it significantly more acidic than a typical C-H bond . Additionally, the difluoroethyl group can serve as a stable bioisostere for various functional groups including alcohols, ethers, thiols, amines, and amides in medicinal chemistry applications .

Physicochemical Properties

Based on the structural features and related fluorinated morpholine derivatives, the following physicochemical properties can be anticipated for 3-(2,2-Difluoroethyl)morpholine:

PropertyExpected CharacteristicSignificance
Physical StateLikely a colorless liquid or low-melting solidRelevant for handling and formulation
Molecular WeightApproximately 165 g/molFavorable for drug-like properties
Lipophilicity (LogP)Moderately increased compared to unsubstituted morpholineEnhanced membrane permeability
Hydrogen BondingDual donor (via CF₂H) and acceptor (via N and O atoms) capabilitiesVersatile interactions with biological targets
Metabolic StabilityImproved resistance to oxidative metabolismPotentially longer half-life in vivo
pKaLower than typical amines due to fluorine influenceAffects protonation state at physiological pH

The balanced physicochemical profile of 3-(2,2-Difluoroethyl)morpholine makes it particularly interesting for medicinal chemistry applications where fine-tuning of properties like lipophilicity, hydrogen bonding capability, and metabolic stability is crucial for optimizing drug candidate performance.

Synthesis Methods

Direct Difluoroethylation Approaches

One promising approach for synthesizing 3-(2,2-Difluoroethyl)morpholine involves the selective difluoroethylation of morpholine or its derivatives. Recent advances in fluorination chemistry have enabled more efficient methods for introducing the 2,2-difluoroethyl group to various nucleophiles. A notable method employs hypervalent iodine reagents, specifically (2,2-difluoro-ethyl)(aryl)iodonium triflate, which can facilitate the transfer of a 2,2-difluoroethyl group to heteroatom nucleophiles including amines .

The general reaction pathway may involve:

  • Regioselective functionalization of morpholine at the 3-position

  • Introduction of the 2,2-difluoroethyl group via hypervalent iodine chemistry

  • Purification to obtain the target 3-(2,2-Difluoroethyl)morpholine

This approach takes advantage of the nucleophilic character of the nitrogen in morpholine derivatives, enabling selective functionalization under appropriate conditions.

Alternative Synthetic Routes

Several alternative synthetic strategies could potentially be employed for accessing 3-(2,2-Difluoroethyl)morpholine:

  • Ring construction methods: Building the morpholine ring from precursors already containing the difluoroethyl moiety

  • Defluorinative approaches: Utilizing gem-difluoroalkenes as starting materials, which can undergo transformations with nucleophiles like morpholine derivatives

  • Late-stage fluorination: Introducing fluorine atoms to a pre-formed 3-ethylmorpholine scaffold using selective fluorination reagents

The choice of synthetic route would likely depend on factors such as starting material availability, desired scale, and compatibility with other functional groups present in more complex target molecules.

Biological and Pharmaceutical Applications

Medicinal Chemistry Relevance

The structural features of 3-(2,2-Difluoroethyl)morpholine make it potentially valuable in medicinal chemistry for several reasons:

  • Enhanced metabolic stability: The difluoroethyl group typically exhibits increased resistance to oxidative metabolism compared to non-fluorinated analogues, potentially extending the half-life of drug candidates containing this moiety

  • Improved lipophilicity balance: The fluorine atoms modulate lipophilicity, potentially enhancing membrane permeability while maintaining reasonable water solubility provided by the morpholine ring

  • Unique hydrogen bonding profile: The difluoroethyl group functions as a lipophilic hydrogen bond donor, which can tune drug-target interactions and specificity

  • Bioisosteric replacement: The 3-(2,2-Difluoroethyl)morpholine motif could serve as a bioisostere for various functional groups commonly found in drug molecules

Therapeutic AreaPotential ApplicationRelevant Properties
Central Nervous SystemNeuroactive agentsBalanced lipophilicity for blood-brain barrier penetration
OncologyKinase inhibitorsHydrogen bonding capabilities for target binding
Anti-inflammatoryModulation of inflammatory pathwaysMetabolic stability and target selectivity
Infectious DiseaseAntimicrobial agentsNovel binding interactions with pathogen targets

Research into related morpholine derivatives suggests that modifications at the morpholine ring significantly affect pharmacokinetic properties and biological efficacy, indicating that 3-(2,2-Difluoroethyl)morpholine could offer unique advantages in drug development programs.

Structure-Activity Relationships

Position Effects

The positioning of the 2,2-difluoroethyl group at the 3-position of the morpholine ring likely confers specific conformational and electronic properties that distinguish 3-(2,2-Difluoroethyl)morpholine from other positional isomers. Studies on related compounds such as Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate indicate that substitution patterns on the morpholine ring significantly influence the compound's biological activity profile.

The 3-position substitution may:

  • Affect the conformational flexibility of the morpholine ring

  • Create unique spatial relationships between the difluoroethyl group and the morpholine oxygen

  • Generate specific electronic effects that influence interactions with biological targets

Comparison with Related Compounds

Comparing 3-(2,2-Difluoroethyl)morpholine with structurally related compounds provides insights into its potential properties and applications:

CompoundStructural DifferenceExpected Impact on Properties
4-(2,2-Difluoroethyl)morpholineDifferent position of substitutionAltered ring conformation and biological activity
3-(2,2-Difluoroethoxy)morpholineOxygen linker vs. direct C-C bondIncreased polarity and hydrogen bond acceptor capability
2-[4-(Difluoromethyl)-3-fluorophenyl]morpholineAromatic ring with difluoromethyl groupDifferent spatial arrangement and lipophilicity profile
Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylateAdditional carboxylate functionalityModified solubility and potential for further derivatization

These structural relationships suggest that 3-(2,2-Difluoroethyl)morpholine occupies a unique chemical space with distinct physicochemical properties that could be exploited in various applications.

Synthetic Applications

Reactivity in Cycloaddition Reactions

Research on related compounds has demonstrated that morpholine derivatives can participate in interesting cycloaddition reactions. For instance, morpholine has been shown to mediate defluorinative cycloaddition of gem-difluoroalkenes with organic azides to form morpholine-substituted 1,2,3-triazoles . This suggests that 3-(2,2-Difluoroethyl)morpholine could potentially engage in similar transformations, providing access to more complex fluorinated heterocyclic structures.

The difluoroethyl group in 3-(2,2-Difluoroethyl)morpholine might also participate in reactions specific to fluorinated moieties, such as defluorinative coupling processes or fluorine-directed transformations, further expanding its synthetic utility.

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